2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide
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Description
2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C18H19FN2O3 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.13797063 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the enzyme activity of protoporphyrinogen oxidase (protox)
Biochemical Pathways
It’s known that similar compounds can undergo hydrolysis to convert to corresponding phenoxy acid
Result of Action
Similar compounds have demonstrated a selective action towards certain human cancerous cell lines
Biological Activity
The compound 2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C17H20FNO3
- Molecular Weight: 303.35 g/mol
- CAS Number: Not available in the provided sources.
The compound features a 4-fluorophenoxy group which may contribute to its pharmacological properties, as halogenated phenyl compounds often exhibit enhanced biological activities due to their electronic effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Although detailed mechanisms are not extensively documented in the available literature, insights can be drawn from similar compounds:
- Inhibition of Enzymatic Activity: Compounds with similar structures often act as inhibitors of various enzymes, including those involved in cancer progression.
- Cell Cycle Modulation: There is evidence suggesting that such compounds may induce cell cycle arrest and apoptosis in cancer cell lines, potentially through the modulation of histone deacetylases (HDACs) or other pathways.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of compounds structurally related to This compound . For instance, compounds exhibiting similar amide functionalities have shown:
- In vitro cytotoxicity against various cancer cell lines.
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of tumor growth in xenograft models.
Case Studies
- Study on HDAC Inhibition:
- Antitumor Efficacy in Xenograft Models:
Comparative Biological Activity of Related Compounds
Compound Name | Target Enzyme | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HDAC | 0.5 | Apoptosis induction |
Compound B | Kinase | 1.2 | Cell cycle arrest |
This compound | Unknown | TBD | TBD |
Note: IC50 values and specific mechanisms for the compound require further empirical data.
Pharmacokinetics and Toxicity
- Moderate to high bioavailability.
- Metabolism primarily through liver enzymes.
- Low toxicity profiles at therapeutic doses.
Properties
IUPAC Name |
2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-21(2)18(23)11-13-3-7-15(8-4-13)20-17(22)12-24-16-9-5-14(19)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYSRNVXBGQNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.